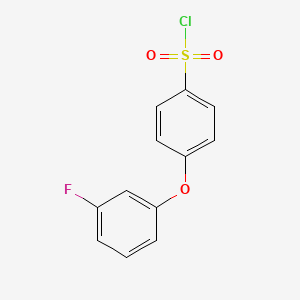

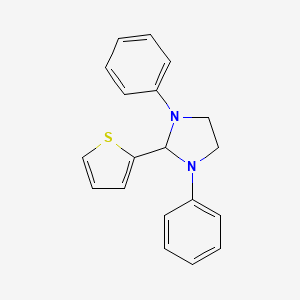

![molecular formula C14H10N6OS3 B2637041 N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868966-82-9](/img/structure/B2637041.png)

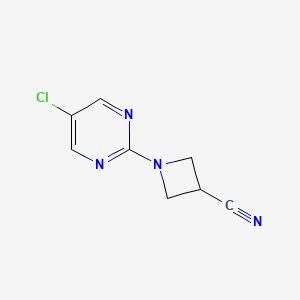

N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a derivative of 1,2,4-triazole . These derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Synthesis Analysis

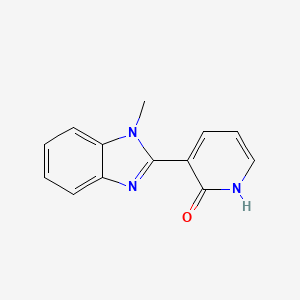

The synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities . An improved synthetic method for a range of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides was presented in a study .Molecular Structure Analysis

The molecular formula of the compound is C37H49N7O6S3 . The average mass is 784.023 Da and the monoisotopic mass is 783.290649 Da .Chemical Reactions Analysis

The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .Applications De Recherche Scientifique

Insecticidal Applications

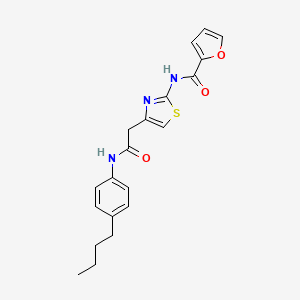

One significant application of compounds similar to N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is as potential insecticidal agents. Research by Soliman et al. (2020) synthesized and characterized a range of biologically active heterocyclic compounds, including thiazole derivatives, to investigate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated potent toxic effects, highlighting their potential as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial Activity

Another crucial area of research involves the antimicrobial potential of thiazol-2-yl derivatives. For instance, a study by Baviskar et al. (2013) focused on synthesizing a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives. These compounds were tested for their in vitro antibacterial and antifungal activities, showing significant effectiveness against various pathogens (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Research

Compounds structurally related to N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide have been investigated for their potential anticancer properties. Lesyk et al. (2007) synthesized derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity on various human cancer cell lines, including renal cancer and leukemia. The study revealed promising anticancer activity, particularly in derivatives with certain structural features (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).

Optoelectronic Research

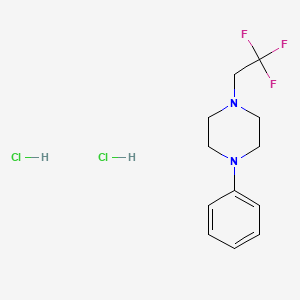

The exploration of thiazole-based compounds extends into the field of optoelectronics. Camurlu and Guven (2015) conducted a study on thiazole-containing monomers and their electrochemical polymerization. They investigated the optoelectronic properties of the resulting conducting polymers, contributing to the understanding of these materials in electronic and photonic applications (Camurlu & Guven, 2015).

Mécanisme D'action

Orientations Futures

The future directions in the research of this compound could involve the development of various synthesis methods and a comprehensive study of their reaction mechanisms . Additionally, the search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry .

Propriétés

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6OS3/c21-11(16-14-15-5-7-23-14)8-24-12-4-3-10-17-18-13(20(10)19-12)9-2-1-6-22-9/h1-7H,8H2,(H,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEYXJBBEBILSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2636966.png)

![N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2636967.png)

![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2636970.png)

![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2636971.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2636975.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2636976.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2636981.png)